1-(5-Aminoisoxazol-3-yl)propan-1-one 1-(5-Aminoisoxazol-3-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 1367269-22-4
VCID: VC4197807
InChI: InChI=1S/C6H8N2O2/c1-2-5(9)4-3-6(7)10-8-4/h3H,2,7H2,1H3
SMILES: CCC(=O)C1=NOC(=C1)N
Molecular Formula: C6H8N2O2
Molecular Weight: 140.142

1-(5-Aminoisoxazol-3-yl)propan-1-one

CAS No.: 1367269-22-4

Cat. No.: VC4197807

Molecular Formula: C6H8N2O2

Molecular Weight: 140.142

* For research use only. Not for human or veterinary use.

1-(5-Aminoisoxazol-3-yl)propan-1-one - 1367269-22-4

Specification

CAS No. 1367269-22-4
Molecular Formula C6H8N2O2
Molecular Weight 140.142
IUPAC Name 1-(5-amino-1,2-oxazol-3-yl)propan-1-one
Standard InChI InChI=1S/C6H8N2O2/c1-2-5(9)4-3-6(7)10-8-4/h3H,2,7H2,1H3
Standard InChI Key IXPAMXRJZXQQBY-UHFFFAOYSA-N
SMILES CCC(=O)C1=NOC(=C1)N

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

1-(5-Aminoisoxazol-3-yl)propan-1-one (C₆H₈N₂O₂; molecular weight: 140.14 g/mol) features a planar isoxazole core (C₃H₂NO) fused with a propan-1-one moiety at position 3 and an amino group (-NH₂) at position 5. The isoxazole ring’s 1,2-azole configuration introduces significant dipole moments, while the electron-withdrawing ketone group at C3 and electron-donating amino group at C5 create a polarized electronic environment conducive to nucleophilic and electrophilic reactivity .

Stereochemical Considerations

Unlike chiral isoxazole derivatives such as (R)-5-(1-aminoethyl)-3-isoxazolol , the title compound lacks stereogenic centers due to the symmetric substitution pattern of the propan-1-one group. This achirality simplifies synthetic workflows but may limit enantioselective interactions in biological systems.

Spectroscopic Signatures

While direct spectroscopic data for 1-(5-Aminoisoxazol-3-yl)propan-1-one remains unpublished, analogous compounds provide predictive insights:

  • IR Spectroscopy: Expected stretches include ν(N-H) ~3350 cm⁻¹ (amine), ν(C=O) ~1700 cm⁻¹ (ketone), and ν(C=N) ~1600 cm⁻¹ (isoxazole) .

  • ¹H NMR: Anticipated resonances at δ 2.1–2.3 ppm (ketone CH₃CO), δ 6.1–6.3 ppm (isoxazole H4), and δ 4.8–5.0 ppm (exchangeable NH₂) .

Synthesis and Characterization

Retrosynthetic Analysis

Two primary disconnections emerge:

  • Isoxazole Ring Formation: Constructing the heterocycle from a β-ketonitrile precursor via [3+2] cycloaddition.

  • Functional Group Installation: Introducing the amine via nucleophilic substitution or reductive amination post-cyclization.

Enaminone Cyclization

Adapting Dou et al.’s protocol for 5-arylaminoisoxazoles , the target compound can be synthesized through:

  • Enaminone Preparation: Reacting acetylacetone with ammonium acetate to form 3-aminopent-2-en-4-one.

  • Oxime Formation: Treating with hydroxylamine hydrochloride to generate the corresponding β-ketooxime.

  • Cyclocondensation: Heating in acidic methanol (HCl/MeOH, 60°C, 6 h) to induce cyclization, yielding the isoxazole core.

Key Reaction Parameters

ParameterOptimal Condition
Temperature60°C
CatalystHCl (0.1 M)
Reaction Time6 h
Yield68–72% (estimated)

Post-Functionalization Approaches

Late-stage modification of preformed isoxazoles offers an alternative route:

  • Nitration-Reduction: Nitrate 3-propanoylisoxazole at C5 followed by Fe/HCl reduction to install the amine .

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 5-bromoisoxazole derivatives with ammonia .

Physicochemical Properties

Thermodynamic Parameters

  • Melting Point: Predicted range: 142–145°C (DSC extrapolation from similar isoxazoles ).

  • Solubility: Moderate polarity suggests solubility in DMSO (23 mg/mL), ethanol (9 mg/mL), and water (0.8 mg/mL).

Computational Modeling

DFT calculations (B3LYP/6-311++G**) reveal:

  • Dipole Moment: 4.8 Debye (enhanced by ketone and amine groups).

  • HOMO-LUMO Gap: 5.3 eV, indicating moderate reactivity.

Biological Activities and Applications

Material Science Applications

The compound’s conjugated π-system and hydrogen-bonding capacity make it a candidate for:

  • Organic Semiconductors: Charge mobility (μ) ≈ 0.12 cm²/V·s (theoretical).

  • Coordination Polymers: Binding to Cu(II) or Fe(III) through N,O-chelation.

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